molecular formula C19H10ClF3N2OS B2945110 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine CAS No. 670269-95-1

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Cat. No.: B2945110
CAS No.: 670269-95-1
M. Wt: 406.81
InChI Key: VHXTYKPXBBEVBG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H10ClF3N2OS and its molecular weight is 406.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives involves various chemical reactions that introduce different functional groups to enhance biological activity. A study by Tolba et al. (2018) demonstrates the synthesis of thieno[2,3-d]pyrimidine derivatives with antimicrobial and anti-inflammatory properties through chloroacylation and further reactions to produce bioactive compounds (Tolba, M., Kamal El‐Dean, A. K., Ahmed, Mostafa, & Hassanien, R., 2018). Yang-Heon Song (2007) also developed a facile synthesis method for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, highlighting their medicinal and biological significance (Yang-Heon Song, 2007).

Biological Activities

Thieno[2,3-d]pyrimidine derivatives have been found to possess a variety of biological activities. Wang et al. (2015) synthesized 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, identifying compounds with significant effectiveness (Wang, Shiben, Piao, G., Zhang, Hong-jian, & Quan, Zhe-Shan, 2015). Alqasoumi et al. (2009) reported on thieno[2,3-d]pyrimidine derivatives showing promising radioprotective and antitumor activities, highlighting the potential for cancer treatment applications (Alqasoumi, S., Ragab, F., Alafeefy, A., Galal, M., & Ghorab, M., 2009).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives make them valuable in the development of new therapeutic agents. The study by Ahmed et al. (2020) on the synthesis and antimicrobial activity of new thienopyrimidine derivatives demonstrates the potential for treating various bacterial and fungal infections (Ahmed, Mostafa, Sayed, M., Saber, Ahmed F., Hassanien, R., Kamal El‐Dean, A. K., & Tolba, M., 2020). Pan et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, finding compounds with significant anti-inflammatory activity, surpassing even some reference drugs in effectiveness (Pan, Fusheng, Wang, Shiben, Liu, Dachuan, Gong, Guo-Hua, & Quan, Zhe-Shan, 2015).

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXTYKPXBBEVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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